molecular formula C11H21NO B1432492 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol CAS No. 1559314-99-6

4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol

Cat. No. B1432492
CAS RN: 1559314-99-6
M. Wt: 183.29 g/mol
InChI Key: AMGNTQDPJICVPK-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol is a chemical compound with the CAS Number: 1559314-99-6 . It has a molecular weight of 183.29 and its IUPAC name is 4-methyl-2-(2-pyrrolidinyl)cyclohexanol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol is 1S/C11H21NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-13H,2-7H2,1H3 . This indicates the molecular formula of the compound is C11H21NO .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 183.29 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of bioactive molecules, particularly in the realm of medicinal chemistry. The pyrrolidine ring, a core structure in this compound, is frequently utilized to create compounds for treating human diseases due to its stereochemistry and non-planarity, which contribute to the molecule’s three-dimensional coverage .

Nonlinear Optical (NLO) Materials

The structural properties of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol allow for its use in the development of NLO materials. These materials are crucial for applications in photonics and telecommunications, where they can modulate light in various ways .

Antiproliferative Agents

Research has indicated the potential of alkylaminophenol compounds, which include the pyrrolidine ring, as antiproliferative agents against cancer cells. This suggests that derivatives of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol could be explored for their efficacy in cancer treatment .

Quantum Chemical Calculations

The compound is used in quantum chemical calculations to understand its electronic and structural properties. These calculations are essential for predicting reactivity and interaction with biological targets, which is a fundamental step in drug design .

Catalysis

In the field of catalysis, this compound could be employed to influence the rate of chemical reactions. Its structural features might provide unique catalytic capabilities, particularly in organic synthesis.

Organic Synthesis

4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol can be used in various organic reactions due to its versatility. It can act as a building block for more complex organic compounds, serving as an intermediate in multi-step synthesis processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methyl-2-pyrrolidin-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGNTQDPJICVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol
Reactant of Route 2
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol
Reactant of Route 3
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol
Reactant of Route 4
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol
Reactant of Route 5
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol
Reactant of Route 6
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol

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